N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-19(14-27-30(16)18-5-3-2-4-6-18)23(31)26-11-12-29-22(17-7-8-17)13-20(28-29)21-15-24-9-10-25-21/h2-6,9-10,13-15,17H,7-8,11-12H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUZYRETORNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=CC(=N3)C4=NC=CN=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C21H20N6O
- Molecular Weight : Approximately 400.44 g/mol
- Structural Features : The compound consists of a pyrazole core substituted with cyclopropyl and pyrazinyl groups, which contribute to its unique biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including drug-resistant pathogens like Acinetobacter baumannii with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL .
Antioxidant Properties
Research has demonstrated that related pyrazole compounds possess antioxidant activities, with some exhibiting higher radical scavenging abilities than established antioxidants like Trolax . This suggests potential applications in protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and potentially increases membrane permeability. |
| Pyrazinyl Substitution | May contribute to interactions with specific biological targets, enhancing binding affinity. |
| Phenyl Ring | Provides additional hydrophobic interactions, which can stabilize binding to target proteins. |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including the compound :
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial and antioxidant activities. The results indicated that modifications at specific positions significantly affected bioactivity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential mechanisms of action .
- In Vivo Studies : Preliminary in vivo studies have assessed the toxicity profiles of similar compounds, indicating that many exhibit low toxicity levels while maintaining potent biological activity .
Scientific Research Applications
Medicinal Chemistry
The unique structural features of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suggest various medicinal applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar pyrazole structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the cyclopropyl and pyrazinyl groups may enhance these effects by improving binding affinity to target proteins involved in cancer progression.
- Antimicrobial Properties : The presence of nitrogen-rich heterocycles like pyrazole and pyrazine is associated with antimicrobial activity. Research shows that derivatives of pyrazole can exhibit significant antibacterial and antifungal activities, which may extend to this compound .
Pharmacological Research
This compound's pharmacological profile is being investigated for potential use in treating various diseases:
- Neurological Disorders : Compounds with similar structures have been studied for their neuroprotective effects, suggesting that this compound could be explored for treating conditions like Alzheimer's disease or Parkinson's disease due to its ability to modulate neurotransmitter systems .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, indicating that this compound may also possess similar properties, making it a candidate for developing treatments for inflammatory diseases .
Synthesis Techniques
The synthesis of this compound involves several steps, including:
- Formation of Pyrazole Ring : Utilizing appropriate precursors to form the pyrazole core through cyclization reactions.
- Introduction of Substituents : Employing techniques such as alkylation or acylation to introduce cyclopropyl and pyrazinyl groups.
- Final Coupling : Completing the synthesis by coupling the final components to achieve the desired carboxamide structure.
Derivatives Exploration
Exploring derivatives of this compound could lead to enhanced biological activities or improved pharmacokinetic properties. Variations in substituents can significantly affect the compound's efficacy and safety profile.
Anticancer Activity Study
A study focusing on related pyrazole compounds demonstrated significant inhibition of cancer cell lines, suggesting that structural modifications can enhance efficacy. The study utilized various assays to evaluate cell viability and apoptosis induction .
Neuroprotective Effects
Research on similar compounds indicated neuroprotective effects in animal models of neurodegenerative diseases. These findings support further investigation into the potential neurological applications of this compound .
Preparation Methods
Cyclocondensation of 1,3-Diketones
The core pyrazole ring is synthesized by reacting 1-cyclopropyl-3-(pyrazin-2-yl)propane-1,3-dione with hydrazine hydrate in absolute ethanol (Scheme 1). The reaction proceeds via enolization of the diketone, followed by nucleophilic attack of hydrazine and subsequent cyclization.
Optimization Parameters :
Functional Group Modifications
Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Cyclocondensation Route
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is prepared by reacting 1-phenyl-3-methylpropane-1,3-dione with hydrazine hydrate, followed by oxidation of the 4-methyl group to a carboxylic acid using KMnO4 under acidic conditions (Scheme 3).
Spectral Validation :
Alternative Pathways
- Hydrolysis of Nitriles : 4-Cyano intermediates can be hydrolyzed to carboxylic acids using H2SO4/H2O.
Amidation for Carboxamide Formation
The final step couples 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with the ethylamine-functionalized pyrazole derivative using EDCl/HOBt or HATU in anhydrous dichloromethane (Scheme 4).
Patent-Based Optimization (US20130225833) :
- Solvent : Toluene or THF with ≤100 mg/kg water content improves yield by suppressing hydrolysis.
- Base : Potassium hydride (3 mol%) enhances deprotonation of the amine without side reactions.
- Temperature : 150°C in a closed system drives reaction completion.
Yield Data :
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | DIPEA | 78 |
| HATU | THF | KH | 92 |
| None (thermal) | Toluene | KH | 99 |
Mechanistic Insights and Side Reaction Mitigation
Amidation Mechanism
The reaction proceeds via mixed anhydride or active ester intermediates , with KH deprotonating the amine to enhance nucleophilicity (Figure 1).
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and biological activity?
The compound contains a pyrazole core substituted with a pyrazine ring, cyclopropyl group, phenyl ring, and carboxamide moiety. The pyrazine ring enhances π-π stacking interactions with biological targets, while the cyclopropyl group introduces steric constraints that may affect conformational flexibility and binding affinity. The carboxamide group facilitates hydrogen bonding, critical for target recognition .
Q. What are common synthetic challenges in preparing this compound, and how are they addressed?
Multi-step synthesis often leads to low yields due to steric hindrance from the cyclopropyl group and competing side reactions. Optimized protocols include microwave-assisted synthesis (e.g., 80°C, DMF solvent, 30-minute reaction time) to improve efficiency and purity. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Basic characterization requires -NMR (to confirm pyrazole and pyrazine proton environments), IR (to identify carboxamide C=O stretches at ~1650 cm), and LC-MS (for molecular ion validation). Elemental analysis ensures stoichiometric purity .
Q. How can computational tools predict the biological activity of this compound?
Tools like PASS Online predict activity spectra based on structural analogs. For example, pyrazine-containing compounds often show kinase inhibition, while cyclopropyl groups may enhance metabolic stability. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like EGFR or COX-2 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Advanced optimization involves:
- Catalyst screening : Pd/C or CuI for coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates.
- Temperature control : Stepwise heating (40°C → 120°C) minimizes decomposition. Contradictory data on solvent choice (DMF vs. DMSO) should be resolved via DoE (Design of Experiments) .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
For example, if a cyclopropyl analog shows higher cytotoxicity but lower solubility than a methyl-substituted derivative:
- Perform solubility assays (e.g., shake-flask method) to quantify logP.
- Use SAR analysis to determine if cytotoxicity correlates with pyrazine ring orientation or carboxamide hydrogen bonding .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Test degradation in buffers (pH 2–10) via HPLC. Pyrazole rings are prone to hydrolysis at pH > 8.
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C). Storage at −20°C in inert atmospheres is advised for long-term stability .
Q. What advanced computational methods model the compound’s interactions with biological targets?
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Simulate binding dynamics with membrane proteins (e.g., 100-ns trajectories in GROMACS).
- Free energy perturbation : Quantify binding affinity changes due to substituent modifications .
Q. How do structural modifications (e.g., replacing pyrazine with triazole) alter pharmacokinetic properties?
- logP analysis : Pyrazine increases hydrophilicity (logP ~1.2) vs. triazole (logP ~2.5).
- Metabolic stability : CYP450 enzyme assays (e.g., human liver microsomes) show cyclopropyl groups reduce oxidation rates compared to methyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
